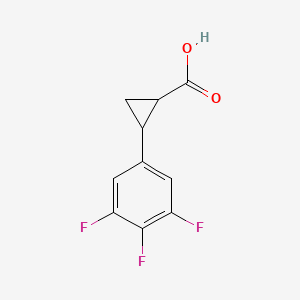![molecular formula C16H16N4O6S B2577350 [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate CAS No. 2350179-17-6](/img/structure/B2577350.png)
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a complex organic compound with the molecular formula C16H16N4O6S This compound is characterized by its unique structural components, which include a sulfanyl group attached to a methanimidamide moiety and a 3,5-dinitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate typically involves multiple steps:
-
Formation of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide
Starting Materials: 2,4-Dimethylphenylthiol and methanimidamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the sulfanyl-methanimidamide linkage.
-
Esterification with 3,5-Dinitrobenzoic Acid
Starting Materials: [(2,4-Dimethylphenyl)sulfanyl]methanimidamide and 3,5-dinitrobenzoic acid.
Reaction Conditions: This step involves the esterification of the methanimidamide with 3,5-dinitrobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction can convert nitro groups to amines or reduce the imidamide moiety.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can modify the sulfanyl or nitro groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Investigated for its potential as an antimicrobial or antifungal agent.
- Explored for its interactions with biological macromolecules.
-
Medicine
- Potential applications in drug development, particularly for its antimicrobial properties.
- Studied for its effects on cellular pathways and potential therapeutic uses.
-
Industry
- Used in the development of new materials with specific properties, such as polymers or coatings.
- Investigated for its potential in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and nitro groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate can be compared with other compounds that have similar structural features:
-
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide
- Lacks the 3,5-dinitrobenzoate ester, making it less reactive in certain contexts.
-
3,5-Dinitrobenzoic Acid
- Does not contain the sulfanyl-methanimidamide moiety, limiting its applications compared to the full compound.
-
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 4-Nitrobenzoate
- Similar structure but with a different nitrobenzoate ester, which can alter its reactivity and applications.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLCSXBLHNTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(=N)N)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

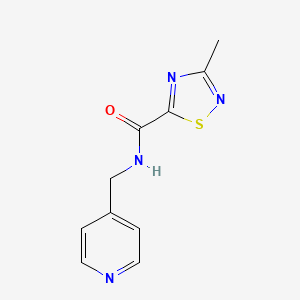
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)
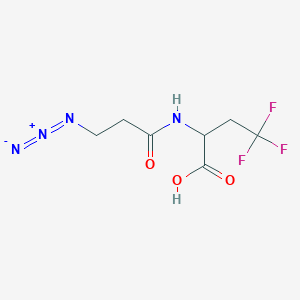

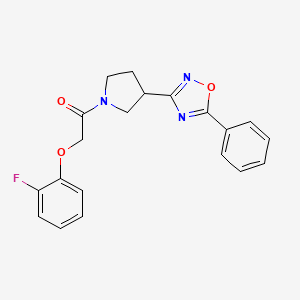
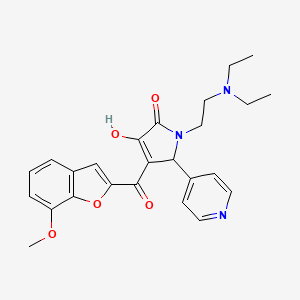
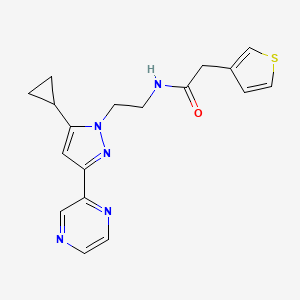

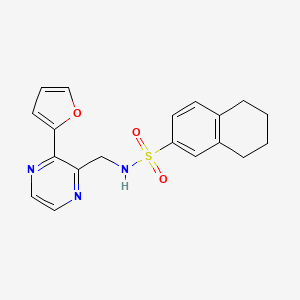
![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)
